Structural Differentiation: 3,5-Dimethoxybenzylthio Substitution vs. 3,4-Dimethoxybenzyl and Other Regioisomers
CAS 922818-57-3 incorporates a 3,5-dimethoxy substitution pattern on the benzylthio ring, distinguishing it from the more commonly catalogued 3,4-dimethoxybenzyl analog CHEMBL1390630. This regioisomeric shift has quantifiable consequences on computed molecular descriptors: the target compound exhibits a lower lipophilicity (XLogP3-AA = 3.6) compared to CHEMBL1390630 (AlogP = 3.93) [1][2], and a substantially larger topological polar surface area (139 Ų vs. 85 Ų). The 3,5-substitution pattern creates a distinct electron-density distribution that can alter π-stacking interactions with aromatic residues in kinase ATP-binding pockets, as demonstrated by SAR studies on benzylthio-thiadiazole ureas where methoxy positional isomerism modulates VEGFR-2 binding [3]. This structural feature makes CAS 922818-57-3 a non-redundant chemical probe for exploring regioisomer-dependent target engagement.
| Evidence Dimension | Regioisomeric benzyl substitution pattern and computed molecular descriptors |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzylthio; XLogP3-AA = 3.6; TPSA = 139 Ų |
| Comparator Or Baseline | CHEMBL1390630: 3,4-dimethoxybenzyl (not thio-linked); AlogP = 3.93; TPSA = 85 Ų |
| Quantified Difference | Δ LogP ≈ -0.33 (lower lipophilicity); Δ TPSA = +54 Ų (higher polarity) |
| Conditions | Computed molecular properties (PubChem XLogP3 vs. ChEMBL AlogP; Cactvs TPSA) |
Why This Matters
Regioisomeric differences in methoxy substitution can alter ligand–target binding modes and ADME properties, meaning that SAR conclusions drawn from the 3,4-dimethoxy series cannot be extrapolated to the 3,5-dimethoxy architecture without risking false-negative or false-positive hits.
- [1] PubChem. Compound Summary for CID 41016889 – Computed Properties (XLogP3-AA = 3.6; TPSA = 139 Ų). NCBI (2026). View Source
- [2] ChEMBL. Compound Report Card for CHEMBL1390630 – Calculated Properties (AlogP = 3.93; TPSA = 85.37 Ų). EMBL-EBI (2026). View Source
- [3] Azimi, F. et al. Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Med. Chem. Res. 29, 1892–1906 (2020). View Source
